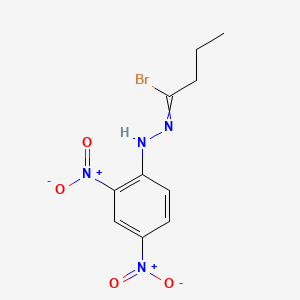
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.12 g/mol . It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazonoyl bromide moiety. This compound is known for its applications in various scientific research fields, including chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
化学反応の分析
Types of Reactions
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Aqueous sodium hydroxide, primary or secondary amines in organic solvents.
Major Products Formed
Oxidation: Formation of dinitrophenylbutanoic acid derivatives.
Reduction: Formation of 2,4-diaminophenylbutanehydrazonoyl bromide.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .
類似化合物との比較
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide can be compared with other similar compounds, such as:
N-(2,4-dinitrophenyl)butanehydrazonoyl chloride: Similar structure but with a chloride group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl iodide: Similar structure but with an iodide group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl fluoride: Similar structure but with a fluoride group instead of bromide.
The uniqueness of this compound lies in its specific reactivity and the stability conferred by the bromide group, making it suitable for certain applications where other halides may not be as effective .
特性
分子式 |
C10H11BrN4O4 |
|---|---|
分子量 |
331.12 g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3 |
InChIキー |
XIGXIEGQYHTJEE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



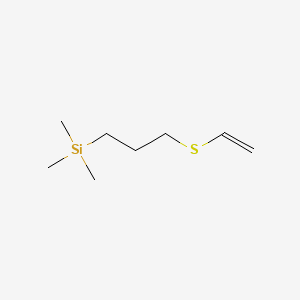

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
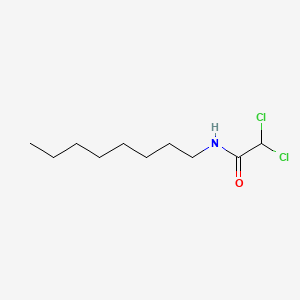

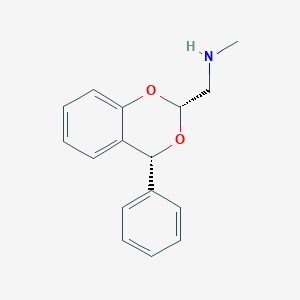
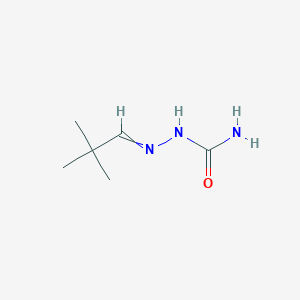
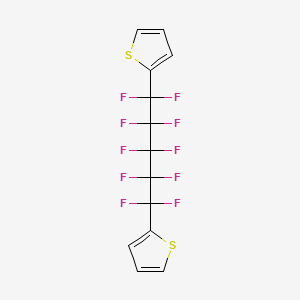
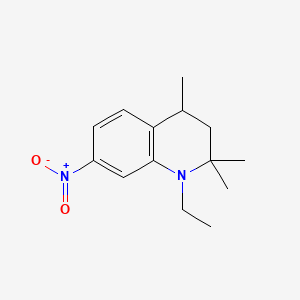

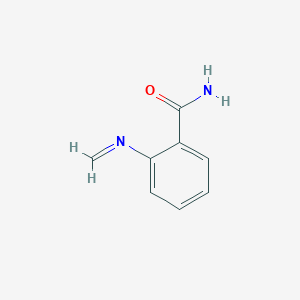
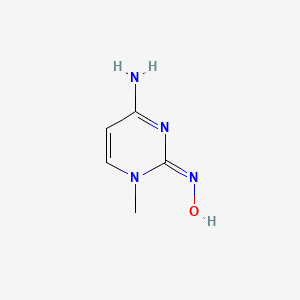
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
